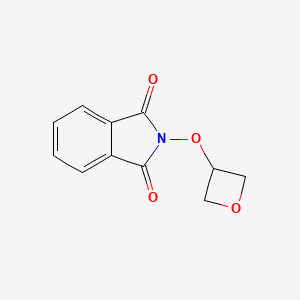

2-(Oxetan-3-yloxy)isoindoline-1,3-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO4 |

|---|---|

Molecular Weight |

219.19 g/mol |

IUPAC Name |

2-(oxetan-3-yloxy)isoindole-1,3-dione |

InChI |

InChI=1S/C11H9NO4/c13-10-8-3-1-2-4-9(8)11(14)12(10)16-7-5-15-6-7/h1-4,7H,5-6H2 |

InChI Key |

CUUDWYPILYYJDI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)ON2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione and Its Analogues

Strategies for the Construction of the Isoindoline-1,3-dione Core

The isoindoline-1,3-dione, or phthalimide (B116566), system is a common scaffold in medicinal chemistry. nih.gov Its synthesis is well-established, with several methods available for its construction and functionalization.

The most direct and widely used method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride (B1165640) and a primary amine. researchgate.net In the context of 2-(Oxetan-3-yloxy)isoindoline-1,3-dione, this would involve the reaction of phthalic anhydride with O-(oxetan-3-yl)hydroxylamine.

The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form a phthalamic acid intermediate. Subsequent heating promotes dehydration and cyclization to form the stable five-membered imide ring. youtube.com This reaction is often carried out in a solvent like glacial acetic acid at reflux temperatures. nih.gov A green chemistry approach has also been developed, involving a solventless reaction with simple heating. researchgate.net

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Phthalic Anhydride | Primary Amine | Acetic Acid, Reflux | N-substituted Phthalimide | nih.gov |

| Phthalic Anhydride | Phenylethylamine | Solvent-free, Heat | N-phenylethyl Phthalimide | researchgate.net |

This condensation method is robust and applicable to a wide range of primary amines, including O-alkoxy amines, making it a primary strategy for accessing the title compound's core structure.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer increased efficiency and reduced waste. For isoindoline-1,3-dione derivatives, one-pot methods can be employed to build and functionalize the ring system in a single sequence. researchgate.net

For instance, a one-pot, three-component approach has been used to synthesize thioalkylated benzimidazole-based isoindoline-1,3-diones. researchgate.net Another efficient method involves the treatment of N-alkylbenzamides with butyllithium (B86547) to form a dilithio species, which then reacts with α-keto esters to yield 4-hydroxyisoquinoline-1,3(2H,4H)-diones in one pot. researchgate.net While these examples produce more complex derivatives, the underlying principle of sequential, in-situ reactions can be adapted for the synthesis of N-alkoxy phthalimides by carefully selecting the starting materials and reagents. nih.gov

Methodologies for the Introduction of the Oxetane (B1205548) Ring

The oxetane ring is a strained four-membered ether that has gained significant interest in medicinal chemistry as a replacement for gem-dimethyl and carbonyl groups. acs.orgillinois.edu Its synthesis can be challenging due to ring strain, but several effective methods have been developed. beilstein-journals.orgmagtech.com.cn

The Paternò-Büchi reaction is a classic photochemical [2+2] cycloaddition between a carbonyl compound in an electronically excited state and an alkene in its ground state to form an oxetane. wikipedia.orgnih.gov This reaction, first reported in 1909, has become a cornerstone of oxetane synthesis. slideshare.netbohrium.com

The reaction is typically initiated by irradiating the carbonyl compound with UV light, which promotes it to an excited singlet or triplet state. This excited species then adds to the alkene to form a diradical intermediate, which subsequently cyclizes to the oxetane ring. nih.govslideshare.net The reaction's regioselectivity and stereoselectivity can be influenced by factors such as the choice of solvent and the electronic properties of the substrates. slideshare.netbohrium.com The Paternò-Büchi reaction has been successfully applied to a variety of substrates, including benzaldehyde, furan, and cyclic ketones. wikipedia.orgrsc.org

| Carbonyl Compound | Alkene | Conditions | Product Type | Reference |

| Benzaldehyde | 2-Methyl-2-butene | UV Light | Substituted Oxetane | wikipedia.org |

| Cyclic Ketones | Maleic Acid Derivatives | UV Light, p-Xylene | Spirocyclic Oxetane | rsc.org |

| Acetone | Ethyl Vinyl Ether | Ultrasound | Regioisomeric Oxetanes | nih.gov |

A modern and efficient approach for synthesizing oxetane-3-ones involves the gold-catalyzed intermolecular oxidation of readily available propargylic alcohols. nih.govnih.gov This method proceeds in a single step under mild, "open flask" conditions, avoiding the need for hazardous reagents like α-diazo ketones that are used in other methods. thieme-connect.comacs.org

The reaction is proposed to proceed through the formation of an α-oxo gold carbene intermediate. nih.govnih.gov This highly reactive species undergoes intramolecular cyclization to form the strained four-membered oxetane ring in good to excellent yields. acs.org This methodology is notable for its practicality and its ability to produce the parent oxetan-3-one, a valuable building block, from inexpensive propargyl alcohol. thieme-connect.comacs.org The resulting oxetan-3-one can then be further functionalized to introduce the 3-oxy linkage required for the title compound.

| Substrate | Catalyst System | Conditions | Product | Yield | Reference |

| Propargyl Alcohol | (2-biphenyl)Cy2PAuNTf2, N-Oxide | DCE, r.t. | Oxetan-3-one | High | thieme-connect.comacs.org |

| Tertiary Propargylic Alcohols | IPrAuNTf2, 4-acetylpyridine (B144475) N-oxide | Mild Heating | Substituted Oxetan-3-ones | High to Excellent | nih.gov |

The aza-Michael addition involves the 1,4-conjugate addition of a nitrogen nucleophile to an electron-deficient alkene. researchgate.net While this reaction is a powerful tool for C-N bond formation, its direct application to form an oxetane ring in a subsequent cyclization is less common than for five- or six-membered rings. However, the underlying principle of a conjugate addition followed by an intramolecular cyclization is a valid strategy for heterocycle synthesis.

A related approach involves a Michael addition of an alcohol to an appropriate acceptor, followed by an intramolecular Williamson etherification to form the C-O bond, completing the ring. For example, the synthesis of spirooxindole oxetanes has been achieved through a reaction sequence initiated by a Michael addition. nih.gov Such a strategy for a simple oxetane would require a substrate with a hydroxyl group and a leaving group positioned in a 1,3-relationship, which can be generated via a Michael-type addition to a suitably functionalized alkene.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The growing emphasis on sustainable chemical practices has led to the development of greener synthetic methodologies for various chemical entities, including phthalimide derivatives. researchgate.net These principles can be applied to the proposed synthesis of this compound to minimize environmental impact.

Alternative Solvents: The choice of solvent is a critical factor in green chemistry. While traditional syntheses of phthalimides have often employed solvents like glacial acetic acid or dimethylformamide (DMF), greener alternatives are being explored. researchgate.netnih.gov For instance, the use of high-temperature, high-pressure water/ethanol mixtures has been shown to be effective for the synthesis of some phthalimide derivatives, offering a cleaner reaction profile. researchgate.netrsc.org For the Mitsunobu reaction, replacing chlorinated solvents with more benign alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be considered.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. eijppr.com The synthesis of various N-substituted phthalimides has been successfully achieved using microwave-assisted protocols, sometimes in the absence of a solvent or with a reusable catalyst like montmorillonite-KSF clay. eijppr.comderpharmachemica.com Applying microwave heating to the reaction of phthalic anhydride with an appropriate amine or hydroxylamine (B1172632) precursor could be a greener route to the core phthalimide structure.

Solvent-Free Reactions: Performing reactions without a solvent, where feasible, is a highly desirable green chemistry approach as it eliminates solvent waste. Solventless reactions for the synthesis of isoindoline-1,3-dione derivatives have been reported, typically involving the simple heating of phthalic anhydride and an amine. researchgate.net

Atom Economy: The Mitsunobu reaction, while effective, has a notable drawback in terms of atom economy due to the generation of stoichiometric amounts of triphenylphosphine (B44618) oxide and a hydrazine (B178648) byproduct. Developing catalytic alternatives that avoid these high-molecular-weight byproducts would be a significant advancement in the sustainable synthesis of this compound.

The following table summarizes some green chemistry approaches applicable to the synthesis of phthalimide derivatives:

| Green Chemistry Principle | Application in Phthalimide Synthesis | Potential Benefits |

| Use of Greener Solvents | Replacement of traditional solvents with water, ethanol, or bio-based solvents. researchgate.netrsc.org | Reduced toxicity and environmental impact. |

| Microwave Irradiation | Accelerated reaction times for the formation of the phthalimide ring. eijppr.com | Energy efficiency, higher yields, shorter reaction times. |

| Solvent-Free Conditions | Direct reaction of starting materials upon heating. researchgate.net | Elimination of solvent waste, simplified workup. |

| Catalysis | Use of reusable catalysts like clay. eijppr.com | Reduced waste, potential for catalyst recycling. |

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger academic scale (e.g., gram-scale) introduces several challenges that require careful consideration and process optimization. For the proposed synthesis of this compound via the Mitsunobu reaction, the following aspects are particularly important.

Thermal Management: The Mitsunobu reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure consistent product quality. This can be managed by slow, controlled addition of reagents, particularly the azodicarboxylate, and the use of an appropriate cooling bath.

Reagent Stoichiometry and Addition Order: Optimizing the stoichiometry of the reactants is key to maximizing yield and minimizing side reactions. The order of reagent addition can also influence the outcome. Typically, the alcohol (3-hydroxyoxetane) and N-hydroxyphthalimide are combined with triphenylphosphine before the slow addition of the azodicarboxylate.

Purification: A significant challenge in scaling up the Mitsunobu reaction is the removal of byproducts, primarily triphenylphosphine oxide and the reduced hydrazine derivative. While chromatography is feasible on a small scale, it becomes impractical for larger quantities. Alternative purification methods such as crystallization, trituration, or extraction with a solvent in which the byproducts are insoluble can be explored. For instance, triphenylphosphine oxide can sometimes be precipitated from a non-polar solvent.

Solvent Selection and Recovery: The choice of solvent not only impacts the reaction but also the workup and environmental footprint of the process. A solvent that facilitates both the reaction and the separation of the product from byproducts is ideal. On a larger scale, the ability to recover and recycle the solvent becomes an important economic and environmental consideration.

Process Safety: A thorough safety assessment is necessary before scaling up any chemical synthesis. This includes understanding the reactivity and potential hazards of all reagents and intermediates, as well as the thermal profile of the reaction.

The table below outlines key parameters for academic scale-up of the proposed synthesis:

| Parameter | Small-Scale (mg) | Academic Scale-Up (g) Considerations |

| Reaction Vessel | Small flask | Larger round-bottom flask with efficient stirring |

| Temperature Control | Simple ice bath | Monitored internal temperature, controlled reagent addition |

| Reagent Addition | Manual addition | Addition funnel for slow, controlled addition of exothermic reagents |

| Work-up/Purification | Column chromatography | Crystallization, trituration, or extraction to remove byproducts |

| Time Efficiency | May not be a primary focus | Optimization of reaction time to improve throughput |

By carefully addressing these considerations, the synthesis of this compound can be successfully and safely scaled up in an academic research setting.

Chemical Reactivity and Mechanistic Investigations of 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione

Reactivity Profile of the Oxetane (B1205548) Ring in 2-(Oxetan-3-yloxy)isoindoline-1,3-dione

The oxetane ring is a four-membered cyclic ether characterized by significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane. beilstein-journals.org This inherent strain renders the ring susceptible to cleavage under various conditions, making it a versatile synthetic intermediate. beilstein-journals.orgmagtech.com.cn Its reactivity in the context of the title compound is influenced by the electronic properties of the attached isoindoline-1,3-dione group via the N-O linker.

The cleavage of the oxetane ring in this compound can be initiated by either electrophilic (acid-catalyzed) or nucleophilic pathways. magtech.com.cnresearchgate.net

Acid-Catalyzed Ring-Opening: Under acidic conditions, the oxetane oxygen is protonated to form a highly reactive oxonium ion. This activation facilitates nucleophilic attack at one of the ring carbons (C2 or C4). The reaction can proceed through a mechanism with SN1 or SN2 characteristics, depending on the stability of the potential carbocation intermediate and the nature of the nucleophile. beilstein-journals.org For the symmetrically substituted 3-oxy-oxetane ring, attack at either methylene (B1212753) carbon is electronically equivalent. The process typically yields 1,3-difunctionalized propane (B168953) derivatives. For instance, in the presence of a Brønsted acid like Tf₂NH and a diol, oxetan-3-ols can act as 1,2-bis-electrophiles to form 1,4-dioxanes. nih.gov A similar acid-catalyzed intramolecular cyclization of 3-amido oxetanes has been shown to produce 2-oxazolines. nih.gov

Nucleophilic Ring-Opening: Direct ring-opening by nucleophiles without acid catalysis generally requires strong nucleophiles due to the lower electrophilicity of the carbon atoms compared to an epoxide. magtech.com.cn The reaction follows an SN2 mechanism, with the nucleophile attacking one of the methylene carbons and displacing the oxygen atom. Strong nucleophiles such as organometallics, hydrides, or amines can open the ring to form substituted propanol (B110389) derivatives. magtech.com.cnresearchgate.net The regioselectivity in unsymmetrical oxetanes is primarily governed by steric effects, with the nucleophile preferentially attacking the less substituted carbon. magtech.com.cn In the case of this compound, the two potential sites for nucleophilic attack are sterically similar.

The table below summarizes potential ring-opening reactions of the oxetane moiety.

| Reaction Type | Reagents/Conditions | Typical Products | Mechanism |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 1,3-Dihydroxypropane derivative | SN1/SN2 |

| Acid-Catalyzed Alcoholysis | ROH, H⁺ | 3-Alkoxy-1-hydroxypropane derivative | SN1/SN2 |

| Lewis Acid-Catalyzed Opening | Lewis Acids (e.g., In(OTf)₃, BF₃·OEt₂) | Varies with nucleophile | SN1-like |

| Aminolysis | R₂NH, heat or catalyst | 3-(Dialkylamino)-1-hydroxypropane derivative | SN2 |

| Thiolysis | RSH, base | 3-(Alkylthio)-1-hydroxypropane derivative | SN2 |

| Reductive Opening | LiAlH₄ | 1,3-Propanediol derivative | SN2 |

The most significant photochemical reactivity of this compound is associated with the labile N-O bond. N-alkoxyphthalimides are known to be photochemically active. researchgate.netrsc.org Under visible light photoredox conditions, the N-O bond in related N-(acyloxy)phthalimides can be reduced to form a radical anion. escholarship.org This intermediate subsequently fragments via cleavage of the N-O bond. researchgate.netrsc.orgescholarship.org

Applying this principle, irradiation of this compound, particularly in the presence of a suitable photocatalyst, is expected to induce homolytic cleavage of the N-O bond. This process would generate two key radical intermediates: the phthalimide-N-oxyl radical (PINO•) and an oxetan-3-yl radical. escholarship.orgresearchgate.net

Pathway:

Photoexcitation/Electron Transfer: The phthalimide (B116566) moiety absorbs light or interacts with an excited photocatalyst, leading to a single-electron transfer (SET) to form a radical anion.

N-O Bond Cleavage: The resulting radical anion is unstable and rapidly fragments, breaking the weak N-O bond to release the oxetan-3-yl radical and the phthalimide anion. The phthalimide anion can then be oxidized back to the PINO radical.

These generated radicals can participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent or addition to unsaturated systems, leading to a diverse array of products. researchgate.netrsc.org

Chemical Transformations of the Isoindoline-1,3-dione Moiety

The isoindoline-1,3-dione (phthalimide) group has a well-established reactivity profile, primarily centered on reactions at the imide functional group. nih.govnih.gov

Cleavage of the Imide Ring: A classic transformation of N-substituted phthalimides is the cleavage of the imide ring by strong nucleophiles. The most common application of this reaction is in the Gabriel synthesis of primary amines, where hydrazine (B178648) is used to release the protected amine. This process, known as the Ing-Manske procedure, involves nucleophilic attack at the carbonyl carbons, leading to the formation of a stable phthalhydrazide (B32825) byproduct and the desired free oxyamine (H₂N-O-oxetane). unt.edu Other strong nucleophiles, such as primary alkylamines, can also cleave the imide ring to yield N,N'-disubstituted phthalamides. unt.edu

Reactions Involving the N-O Bond: As discussed in the photochemical context, the N-O bond is a focal point of reactivity. Beyond photochemistry, this bond can be cleaved through other radical-based or reductive methods. For example, transition-metal-catalyzed reactions are known to cleave the N-O bond in oximes and hydroxylamine (B1172632) derivatives, which are structurally related. mdpi.comresearchgate.net Such transformations could potentially be applied to this compound to generate nitrogen-centered radicals or for use in cross-coupling reactions. researchgate.netnih.gov

The table below summarizes key transformations involving the isoindoline-1,3-dione moiety.

| Reaction Type | Reagents/Conditions | Product from Moiety | Notes |

| Hydrazinolysis | H₂NNH₂ (Hydrazine) | Phthalhydrazide | Releases the O-substituted hydroxylamine |

| Aminolysis | RNH₂ | N,N'-disubstituted phthalamide | Cleaves the imide ring |

| N-O Bond Cleavage (Radical) | Photocatalyst, visible light | Phthalimide-N-oxyl radical (PINO•) | Generates an oxetan-3-yl radical |

| Reductive N-O Cleavage | Reducing agents (e.g., SmI₂) | N-Hydroxyphthalimide | A potential but less common pathway |

Detailed Mechanistic Studies of Synthetic and Transformative Reactions Involving the Compound

While specific mechanistic studies on this compound are not extensively reported, its reaction mechanisms can be inferred from studies of its constituent parts.

Synthesis Mechanism (Mitsunobu Reaction): A likely synthetic route to the title compound is the Mitsunobu reaction between N-hydroxyphthalimide and 3-hydroxyoxetane. The mechanism proceeds as follows:

Triphenylphosphine (B44618) (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a phosphonium (B103445) salt.

The acidic N-hydroxyphthalimide is deprotonated by the betaine (B1666868) intermediate.

The resulting phosphonium species activates the 3-hydroxyoxetane by converting the hydroxyl group into a good leaving group (oxyphosphonium salt).

The phthalimide-N-oxide anion acts as the nucleophile, attacking the activated alcohol in an SN2 fashion to displace the triphenylphosphine oxide and form the final N-O ether linkage. This method is known to be effective for preparing oxetanes from 1,3-diols. rsc.org

Mechanism of Acid-Catalyzed Ring-Opening: As mentioned, acid-catalyzed ring-opening begins with protonation of the oxetane oxygen. This is followed by nucleophilic attack. The transition state has significant carbocation character. The positive charge is stabilized by the oxygen atom through resonance, and the attack of the nucleophile occurs at one of the methylene carbons. The regioselectivity in unsymmetrical oxetanes is dictated by electronic effects, favoring the formation of the more stable carbocation intermediate. magtech.com.cn For the symmetrical oxetane in the title compound, this leads to a mixture of products only if the nucleophile itself is asymmetric.

Mechanism of Photochemical N-O Bond Cleavage: The photocatalytic cleavage of the N-O bond in related N-(acyloxy)phthalimides serves as an excellent model. The proposed mechanism involves a photo-initiated single-electron reduction of the phthalimide moiety by an excited photocatalyst (e.g., [Ir(ppy)₃]). escholarship.org This forms a radical anion intermediate. This species is short-lived and undergoes rapid, irreversible fragmentation by cleaving the weak N-O bond (bond dissociation energy is relatively low) to generate a stable phthalimide anion and an alkyl radical. researchgate.netescholarship.org A similar radical cascade process is proposed for related systems. researchgate.net

Stereochemical Control and Stereoselectivity in Reactions Involving this compound

The parent molecule, this compound, is achiral as it possesses a plane of symmetry. However, stereochemical considerations become critical if the oxetane ring is substituted, creating one or more stereocenters.

Reactions involving a chiral, substituted version of the oxetane ring can proceed with a high degree of stereoselectivity. acs.orgresearchgate.net

Stereoselectivity in Ring-Opening Reactions: The stereochemical outcome of oxetane ring-opening depends on the mechanism.

SN2 Reactions: Nucleophilic ring-opening reactions that proceed via a direct SN2 pathway result in an inversion of configuration at the carbon center being attacked. Conditions that allow nucleophilic attack to open the ring without loss of stereochemical information have been reported. rsc.org For example, the ring-opening of chiral α-fluorinated oxetanes by halides has been shown to be highly stereoselective. acs.org

SN1 Reactions: Acid-catalyzed reactions that proceed through a distinct carbocation intermediate (SN1 mechanism) would lead to racemization at the reacting center. However, many acid-catalyzed openings occur via a mechanism with significant SN2 character, where the nucleophile attacks as the C-O bond breaks, resulting in a high degree of inversion.

The stereospecific synthesis of diastereoisomeric 2-phenyl-3-methyloxetanes has been achieved, allowing for detailed study of their configuration and conformation, which underpins the predictable stereochemical outcomes of their subsequent reactions. acs.org The ability to synthesize oxetanes stereoselectively, often via dehydration of 1,3-diols or through photocycloaddition, provides access to enantiomerically pure starting materials for further transformations. rsc.org Therefore, if a chiral precursor is used to synthesize a derivative of this compound, its subsequent ring-opening reactions can be expected to yield products with predictable stereochemistry.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(Oxetan-3-yloxy)isoindoline-1,3-dione, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete structural picture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phthalimide (B116566) ring and the aliphatic protons of the oxetane (B1205548) moiety. The phthalimide group features a symmetrical AA'BB' spin system, which would appear as two pseudo-multiplets in the aromatic region, typically between δ 7.7 and 8.0 ppm. The protons of the oxetane ring would present a more complex pattern. The methine proton (CH-O) is anticipated to be the most downfield of the aliphatic signals due to its direct attachment to two oxygen atoms (one ether, one linking to the imide nitrogen), likely appearing as a quintet or multiplet. The four methylene (B1212753) protons (CH₂) on the oxetane ring would be diastereotopic and are expected to appear as two sets of complex multiplets.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The two carbonyl carbons of the imide group would resonate significantly downfield, typically in the δ 165-170 ppm range. The aromatic carbons of the phthalimide ring would appear between δ 120 and 135 ppm. Within the oxetane ring, the methine carbon (CH-O) would be observed around δ 70-80 ppm, while the methylene carbons (CH₂) would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| Phthalimide (aromatic) | ¹H | ~ 7.8 - 7.9 | m (AA') | Protons ortho to carbonyls |

| Phthalimide (aromatic) | ¹H | ~ 7.7 - 7.8 | m (BB') | Protons meta to carbonyls |

| Oxetane (CH-O) | ¹H | ~ 5.0 - 5.5 | quintet / m | Deshielded by two oxygen atoms |

| Oxetane (CH₂) | ¹H | ~ 4.5 - 5.0 | m | Diastereotopic protons |

| Phthalimide (C=O) | ¹³C | ~ 167 | - | Imide carbonyls |

| Phthalimide (aromatic C-quat) | ¹³C | ~ 132 | - | Carbons attached to carbonyls |

| Phthalimide (aromatic CH) | ¹³C | ~ 134 | - | BB' carbons |

| Phthalimide (aromatic CH) | ¹³C | ~ 124 | - | AA' carbons |

| Oxetane (CH-O) | ¹³C | ~ 75 | - | Carbon attached to two oxygens |

| Oxetane (CH₂) | ¹³C | ~ 70 | - | Equivalent methylene carbons |

To definitively assign these signals and confirm the connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would clearly show the correlation between the AA' and BB' protons of the phthalimide ring and, more importantly, establish the connectivity between the methine and methylene protons within the oxetane ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling). It would be used to unambiguously assign each proton signal to its corresponding carbon atom, for instance, linking the proton signal at ~5.2 ppm to the carbon signal at ~75 ppm, confirming it as the oxetane methine group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds, ²J and ³J). HMBC is crucial for connecting the different fragments of the molecule. A key correlation would be expected between the oxetane methine proton (CH-O) and the phthalimide carbonyl carbons (C=O), providing definitive proof of the N-O-C linkage that connects the two ring systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the strong absorptions of the imide carbonyl groups. A characteristic pair of strong bands would be expected: one for the asymmetric C=O stretch (~1775 cm⁻¹) and another for the symmetric C=O stretch (~1715 cm⁻¹). The C-N stretching of the imide would also be visible. The presence of the oxetane ring would be confirmed by the C-O-C (ether) stretching vibrations, typically found in the 1150-1000 cm⁻¹ region. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the oxetane ring would be just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the carbonyl stretches would be present, they are often weaker in Raman spectra compared to IR. Conversely, the aromatic ring vibrations would likely produce strong and sharp signals, providing a clear fingerprint for the phthalimide moiety.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR/Raman | 3050 - 3100 | Medium/Strong |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 | Medium |

| Asymmetric Imide C=O Stretch | IR | ~ 1775 | Strong |

| Symmetric Imide C=O Stretch | IR | ~ 1715 | Strong |

| Aromatic C=C Stretch | IR/Raman | 1600 - 1450 | Medium/Strong |

| C-N Stretch | IR | 1350 - 1380 | Medium |

| C-O-C Ether Stretch | IR | 1150 - 1000 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. For this compound (C₁₂H₉NO₄), the exact molecular weight is 231.0532 g/mol .

High-Resolution Mass Spectrometry (HRMS): Techniques like ESI-TOF (Electrospray Ionization - Time of Flight) would be used to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, etc.). This experimental value would be compared to the calculated exact mass to confirm the elemental composition (C₁₂H₉NO₄).

Fragmentation Analysis: Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion would fragment in predictable ways. scienceready.com.auwikipedia.org Key fragmentation pathways for N-substituted phthalimides often involve the substituent. nih.gov

Loss of the oxetane moiety: A primary fragmentation would likely involve the cleavage of the N-O bond, leading to a fragment corresponding to the phthalimide radical cation or a related structure at m/z 147/148.

Cleavage of the phthalimide ring: A characteristic fragmentation of the phthalimide core involves the loss of carbon monoxide (CO), leading to ions at m/z 203 ([M-CO]⁺) and subsequent fragments. The benzoyl cation at m/z 104 and the C₆H₄⁺ ion at m/z 76 are also common fragments from the phthalimide ring system.

Fragmentation of the oxetane ring: The oxetanyloxy substituent could undergo ring-opening and fragmentation, potentially leading to the loss of formaldehyde (B43269) (CH₂O) or ethene (C₂H₄).

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions

Should this compound form suitable single crystals, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and torsion angles for the entire molecule.

Key structural questions that could be answered include:

The planarity of the isoindoline-1,3-dione ring system.

The conformation (puckering) of the four-membered oxetane ring.

The torsion angle of the C-O-N-C bond, which defines the relative orientation of the two ring systems.

The nature of intermolecular interactions in the crystal lattice, such as π-π stacking between the phthalimide rings or hydrogen bonding if any co-crystallized solvent is present. These interactions govern the crystal packing and macroscopic properties of the solid.

Chiroptical Spectroscopy (e.g., Vibrational and Electronic Circular Dichroism) for Absolute Configuration Assignment

Chiroptical spectroscopy, including techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), measures the differential interaction of a sample with left- and right-circularly polarized light. saschirality.org These methods are powerful tools for determining the absolute configuration of chiral molecules.

However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the phthalimide ring and the O-C-O linkage of the oxetane moiety. As such, it cannot be resolved into enantiomers and will not exhibit a VCD or ECD spectrum in an achiral solvent. synchrotron-soleil.frresearchgate.net A chiroptical signal could only be induced if the molecule were placed in a chiral environment, such as by complexation with a chiral host or dissolution in a chiral solvent, where the induced chirality could then be observed. synchrotron-soleil.frnih.gov Therefore, this technique is not directly applicable for the intrinsic structural analysis or configuration assignment of this specific compound.

In-Depth Computational Analysis of this compound Remains Elusive

Therefore, it is not possible to provide an article structured around the requested outline of its computational and theoretical studies. The scientific community has published a considerable amount of research on the broader class of isoindoline-1,3-dione derivatives, recognizing their importance in medicinal chemistry and materials science. These studies often employ computational methods like Density Functional Theory (DFT) and molecular dynamics to explore the structure-activity relationships, reactivity, and biological interactions of various analogues. However, this compound itself does not appear to have been the subject of such dedicated computational investigation in the available literature.

Researchers utilize these computational tools for a variety of purposes in the study of related isoindoline-1,3-dione compounds:

Quantum Chemical Calculations (e.g., Density Functional Theory): These calculations are typically used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to understand its electronic properties, such as charge distribution and electrostatic potential.

Frontier Molecular Orbitals (HOMO-LUMO): The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into a molecule's chemical reactivity, including its potential as an electron donor or acceptor. The energy gap between these orbitals is a key indicator of chemical stability.

Molecular Dynamics Simulations: These simulations model the movement of atoms and molecules over time, offering a view of the conformational landscapes of flexible molecules and the effects of solvents on their structure and behavior.

Predictive Modeling of Spectroscopic Parameters: Computational methods can predict spectroscopic data (such as NMR, IR, and UV-Vis spectra). Comparing these predictions with experimental data serves as a crucial validation of the computational models and can aid in the structural elucidation of new compounds.

While the methodologies exist and are frequently applied to similar structures, the specific application of these techniques to this compound has not been documented in accessible scientific reports. Future research may address this gap, providing valuable theoretical insights into the properties and potential applications of this specific compound.

Development and Exploration of Derivatives and Analogues of 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione

Design Principles for Structural Modification and Functionalization

The primary goal in designing derivatives of a lead compound is to systematically modify its structure to improve its interaction with a biological target and optimize its drug-like properties. The isoindoline-1,3-dione moiety serves as an excellent anchor for chemical modification due to the reactivity of the imide nitrogen. nih.gov

Key design principles include:

Introduction of Pharmacophores: A common strategy is to attach known pharmacophoric groups to the isoindoline-1,3-dione core via a linker. For instance, arylpiperazine moieties are often incorporated to target cyclooxygenase (COX) enzymes or other receptors involved in pain and inflammation. mdpi.com Similarly, N-benzyl pyridinium (B92312) groups have been introduced to design potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov The core idea is to combine the favorable properties of the phthalimide (B116566) scaffold with a group known to interact with a specific biological target.

Linker Modification: The chain connecting the core scaffold to the pharmacophore can be modified in terms of length, rigidity, and polarity. Studies on AChE inhibitors have shown that varying the length of an alkyl linker between the phthalimide ring and an N-benzylpiperidine moiety significantly impacts inhibitory activity. nih.gov The introduction of a carbonyl group or a nitrogen atom into the linker has also been explored to fine-tune the molecule's orientation and binding affinity within the target's active site. nih.gov

Isosteric and Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (isosteres) can modulate a compound's activity and pharmacokinetic profile. For example, a 1,2,3,4-tetrahydroisoquinoline (B50084) group has been used as a bioisosteric analogue of arylpiperazine. nih.gov

Structure-Based Drug Design: With knowledge of the three-dimensional structure of the target protein (e.g., AChE or COX), derivatives can be designed to achieve optimal binding. Molecular docking studies are employed to predict how analogues will interact with the active site, guiding the synthesis of compounds with improved affinity and selectivity. mdpi.com For example, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that are crucial for potent inhibition. researchgate.net

Synthetic Strategies for Accessing Functionalized Analogues

A variety of synthetic methods have been developed to access a diverse library of isoindoline-1,3-dione analogues. The significant reactivity of the acidic proton on the imide nitrogen facilitates many of these synthetic transformations. nih.gov

Common synthetic routes include:

Condensation with Phthalic Anhydride (B1165640): The most fundamental approach involves the reaction of phthalic anhydride with a primary amine (R-NH₂). This can be done under various conditions, including refluxing in glacial acetic acid or using green, solventless techniques with simple heating. nih.govresearchgate.net This method is highly versatile for installing a wide range of substituents at the N-position of the phthalimide ring.

Mannich Reaction: To introduce aminomethyl groups, a Mannich reaction can be employed. This typically involves reacting isoindoline-1,3-dione with formaldehyde (B43269) and a suitable N-arylpiperazine in a solvent like tetrahydrofuran. nih.gov

N-Alkylation with Halo Intermediates: Functionalized analogues are often prepared by reacting the potassium salt of phthalimide (Gabriel synthesis) or the neutral phthalimide in the presence of a base like potassium carbonate with a halo-substituted intermediate, such as N-(2-bromoethyl)phthalimide. mdpi.comnih.gov This allows for the introduction of various linker-pharmacophore combinations.

Amide Coupling Reactions: For derivatives where the substituent is linked via an amide bond, standard peptide coupling reagents are used. For instance, 2-(1,3-dioxoisoindolin-2-yl)acetic acid can be coupled with various amines, like 3- or 4-(aminomethyl)pyridine, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBT). nih.gov

Reaction with N-Arylbenzenecarboximidamides: A simple one-pot method for synthesizing certain N-substituted derivatives involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene. mdpi.com

These strategies provide robust and flexible pathways to a wide range of functionalized analogues, enabling a thorough exploration of the structure-activity landscape.

Comparative Reactivity, Stability, and Conformation Studies of Analogues

Understanding the physicochemical properties of analogues is crucial for interpreting their biological activity.

Stability: The phthalimide ring is a chemically robust and stable aromatic system. The stability of derivatives is typically high, allowing for their evaluation in biological assays. In modern drug design, the stability of the complex formed between a ligand and its target protein is a key consideration. Molecular dynamics (MD) simulations are used to assess this stability over time by calculating parameters like the root-mean-square deviation (RMSD) of the protein backbone. A lower RMSD value over the course of the simulation indicates a more stable protein-ligand complex. researchgate.net

Conformation: The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. The flexibility or rigidity of the linker connecting the phthalimide core to other functional groups determines the accessible conformations. Molecular docking and other computational methods are essential for studying the preferred binding poses of different analogues. These studies can reveal how subtle changes, like the length of a linker or the position of a substituent, affect the molecule's fit within an enzyme's active site, thereby influencing its inhibitory potency. mdpi.com For example, studies have shown that a longer linker between the isoindoline-1,3-dione core and an arylpiperazine residue can lead to stronger interactions and greater inhibition of COX-2. mdpi.com

| Parameter | Observation | Implication on Activity |

| Reactivity | Acidity of imide N-H proton | Allows for diverse synthetic functionalization. nih.gov |

| Stability | Low RMSD in MD simulations | Indicates stable binding of the analogue to its biological target. researchgate.net |

| Conformation | Optimal fit in enzyme active site | Longer linkers can allow for better positioning and stronger interactions. mdpi.com |

Exploration of Structure-Reactivity Relationships within the Compound Class

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For isoindoline-1,3-dione derivatives, SAR has been explored across various therapeutic targets.

Acetylcholinesterase (AChE) Inhibitors: In a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids, the nature and position of substituents on the benzyl (B1604629) group significantly influenced AChE inhibitory activity. nih.gov It was found that a fluoro substituent at the para-position of the benzyl ring resulted in the highest potency. The size of the substituent was also found to be an important factor. nih.gov

Table 1: SAR of Isoindoline-1,3-dione Analogues as AChE Inhibitors nih.gov

| Compound | R-group on Benzyl Moiety | IC₅₀ (μM) |

|---|---|---|

| 7a | 4-Fluoro | 2.1 |

| 7f | 4-Fluoro | 2.1 |

| 7c | 4-Chloro | 6.7 |

| 7h | 2-Chloro | 6.2 |

| 7b | 4-Methyl | 5.4 |

| 7g | 4-Methyl | 4.8 |

| 7e | Hydrogen (unsubstituted) | 5.8 |

| Rivastigmine (Ref.) | - | 11.07 |

Data represents selected compounds from a larger study to illustrate SAR trends.

Analgesic Agents: For a series of 2-(phenyl(arylimino)methyl)isoindoline-1,3-diones, the presence of the intact isoindoline-1,3-dione ring was crucial for analgesic activity. mdpi.com The parent compound of this series, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione (3a), showed significantly higher analgesic activity than the reference drug metamizole (B1201355) sodium. In contrast, the ring-opened precursor, 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid (4), was inactive, highlighting the importance of the cyclic imide structure for this specific biological effect. mdpi.com

Table 2: Analgesic Activity of Isoindoline-1,3-dione Analogues mdpi.com

| Compound | Activity (% inhibition of writhing) |

|---|---|

| 3a | 77.8% |

| 4 | 11.1% |

| Metamizole Sodium (Ref.) | 47.2% |

These studies demonstrate that systematic structural modification of the isoindoline-1,3-dione scaffold, guided by established design principles and evaluated through biological testing, is a powerful strategy for discovering novel therapeutic agents. The relationships uncovered between chemical structure and biological activity provide a roadmap for the future design of more potent and selective molecules.

Potential Applications of 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate for Complex Molecular Architectures

The phthalimide (B116566) group is a cornerstone in organic synthesis, often employed as a protecting group for primary amines. The N-O bond in N-alkoxyphthalimides, such as 2-(Oxetan-3-yloxy)isoindoline-1,3-dione, is susceptible to cleavage under various conditions to release a reactive N-centered radical or an O-substituted hydroxylamine (B1172632). This reactivity allows for the introduction of the oxetane-3-oxyamino group into a wide array of organic molecules.

The oxetane (B1205548) ring itself is a valuable pharmacophore in medicinal chemistry, known to improve physicochemical properties like solubility and metabolic stability. Therefore, this compound can serve as a reagent for installing this beneficial moiety.

Potential Synthetic Transformations:

| Reaction Type | Reagents and Conditions | Potential Product |

| N-O Bond Cleavage | Reducing agents (e.g., NaBH4, SmI2), radical initiators | O-(Oxetan-3-yl)hydroxylamine, phthalimide byproduct |

| Nucleophilic Attack on Oxetane | Strong nucleophiles, acid/base catalysis | Ring-opened products with functionalized side chains |

| Phthalimide Ring Opening | Hydrazine (B178648) (Ing-Manske reaction) | Phthalhydrazide (B32825) and O-(Oxetan-3-yl)hydroxylamine |

The O-(Oxetan-3-yl)hydroxylamine generated from the cleavage of this compound is a versatile intermediate for the synthesis of more complex molecules, including novel oxime ethers and other derivatives with potential biological activity.

Participation in Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for generating molecular complexity in a single step. Phthalimide and its derivatives have been shown to participate in MCRs, such as the Passerini reaction, where they can act as the acidic component. This opens up the possibility of using this compound in similar transformations.

The presence of the oxetane moiety could influence the reactivity and selectivity of such MCRs, potentially leading to novel scaffolds. The products of these reactions would incorporate the oxetane ring, a desirable feature in medicinal chemistry.

Hypothetical Multi-Component Reaction:

| MCR Type | Reactants | Potential Product |

| Passerini-type Reaction | Aldehyde, Isocyanide, this compound | α-Acyloxy amide derivative with an oxetane-containing N-substituent |

| Ugi-type Reaction | Aldehyde, Amine, Isocyanide, this compound | Complex peptidomimetic structures incorporating the oxetane moiety |

The development of MCRs involving this compound would provide an efficient route to libraries of complex molecules for biological screening and drug discovery.

Integration into Polymeric Structures and Advanced Materials for Novel Properties

Both the phthalimide and oxetane moieties have been utilized in the development of advanced materials. Phthalimides are known for their thermal stability and are components of high-performance polymers like polyimides. Oxetanes can undergo ring-opening polymerization to form polyethers, which have applications as lubricants, surfactants, and in other areas.

This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of novel polymers. The phthalimide group would impart rigidity and thermal stability, while the oxetane ring could serve as a point for polymerization or as a polar pendant group influencing the polymer's properties.

Potential Polymerization Pathways:

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Ring-Opening Polymerization | Monomer (via the oxetane ring) | Polyether with pendant phthalimide groups, potentially high thermal stability and specific solubility characteristics. |

| Polycondensation | Precursor to a diamine or diacid monomer (after modification) | Polyimides or polyamides with pendant oxetane groups, potentially improved processability or modified surface properties. |

The incorporation of the polar oxetane ring into the polymer backbone or as a side chain could enhance properties such as adhesion, dyeability, and moisture absorption.

Utility in the Design of Novel Ligands and Catalysts

The isoindoline-1,3-dione framework can be chemically modified to create ligands for metal catalysis. The carbonyl groups can act as coordination sites, and the aromatic ring can be functionalized to tune the electronic and steric properties of the ligand.

The oxetane group in this compound adds another dimension to its potential as a ligand precursor. The oxygen atom of the oxetane ring can also act as a coordination site, potentially leading to bidentate or even tridentate ligands after further functionalization.

Potential Ligand Synthesis and Catalytic Applications:

| Ligand Type | Synthetic Modification | Potential Metal Complexes | Potential Catalytic Applications |

| Bidentate N,O-ligand | Reduction of one carbonyl group to a hydroxyl group | Ruthenium, Rhodium, Iridium | Asymmetric transfer hydrogenation, C-H activation |

| Tridentate N,O,O-ligand | Functionalization of the phthalimide ring with another donor group | Palladium, Copper, Nickel | Cross-coupling reactions, polymerization |

The unique steric and electronic environment provided by the combination of the phthalimide and oxetane moieties could lead to catalysts with novel reactivity and selectivity.

Future Research Directions and Unexplored Avenues for 2 Oxetan 3 Yloxy Isoindoline 1,3 Dione

Innovation in Synthetic Methodologies and Process Intensification

The development of efficient, scalable, and sustainable synthetic routes is paramount for unlocking the full potential of 2-(Oxetan-3-yloxy)isoindoline-1,3-dione. Future research should focus on moving beyond traditional batch processes to more intensified and streamlined approaches.

Conventional syntheses of N-alkoxyphthalimides often rely on the reaction of N-hydroxyphthalimide with an appropriate alkyl halide in the presence of a base, or a Mitsunobu reaction with an alcohol. While effective, these methods can present challenges in terms of reaction times, the use of excess reagents, and purification. A promising avenue for innovation lies in the exploration of greener and more efficient synthetic protocols. This could include solvent-free reactions, which have been successfully applied to the synthesis of other isoindoline-1,3-dione derivatives, offering benefits such as reduced waste and simplified work-up procedures.

Process intensification represents a paradigm shift in chemical manufacturing, aiming for smaller, cleaner, and more energy-efficient technologies. For the synthesis of this compound, this could involve the transition from batch to continuous flow manufacturing. Flow chemistry offers superior control over reaction parameters, enhanced safety for highly exothermic reactions, and the potential for higher yields and purity. The development of a continuous process for the synthesis of this molecule would be a significant step towards its large-scale production and accessibility for further research and application.

Table 1: Potential Innovations in the Synthesis of this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Solvent-Free Synthesis | Reduced environmental impact, simplified purification, potential for higher throughput. | Investigation of solid-state or melt-phase reactions between N-hydroxyphthalimide and a suitable oxetane (B1205548) precursor. |

| Catalytic Methods | Increased reaction efficiency, milder reaction conditions, potential for asymmetric synthesis. | Development of novel catalysts for the coupling of N-hydroxyphthalimide and 3-hydroxyoxetane or its derivatives. |

| Flow Chemistry | Enhanced safety, improved process control, scalability, potential for integration with in-line analysis. | Design and optimization of a continuous flow reactor for the synthesis, including reaction parameter screening and residence time optimization. |

| Process Analytical Technology (PAT) | Real-time monitoring of reaction progress, ensuring consistent product quality. | Integration of spectroscopic techniques (e.g., FT-IR, Raman) into the synthetic process for in-line monitoring. |

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel transformations. The presence of the N-O bond and the strained oxetane ring suggests a rich and complex chemical behavior that warrants detailed investigation.

The photochemistry of the phthalimide (B116566) group is a well-established field, with photoinduced electron transfer (PET) and hydrogen abstraction being common reaction pathways. Future research should explore the photochemical reactivity of this compound. Irradiation with UV or visible light could lead to the homolytic cleavage of the N-O bond, generating a phthalimidoyl radical and an oxetan-3-oxy radical. The fate of these radical intermediates could lead to a variety of interesting and potentially useful chemical transformations, including intramolecular cyclizations or intermolecular additions.

Furthermore, the interaction of the phthalimide moiety with the oxetane ring under photochemical conditions is an unexplored area. Mechanistic studies employing techniques such as laser flash photolysis, quantum yield measurements, and computational modeling will be instrumental in elucidating the excited-state dynamics and reaction pathways. Understanding these mechanisms will enable the rational design of novel photochemical applications for this molecule.

Exploration of Novel Chemical Transformations and Reaction Pathways

The unique structural features of this compound, particularly the N-O-C linkage and the strained four-membered ring, suggest a plethora of unexplored chemical transformations.

One significant area for future research is the selective cleavage of the N-O bond. This bond can be susceptible to both reductive and oxidative cleavage, providing access to either N-hydroxyphthalimide and the corresponding oxetane derivative or the phthalimide anion and an oxetanyl cation equivalent. The development of catalytic systems for the controlled cleavage and subsequent functionalization of these fragments would be a valuable synthetic tool.

The oxetane ring itself is prone to ring-opening reactions under various conditions. The regioselectivity of this ring-opening can be influenced by steric and electronic factors, as well as the nature of the attacking nucleophile or electrophile. Investigating the ring-opening reactions of this compound with a variety of reagents could lead to the synthesis of novel, highly functionalized molecules that would be difficult to access through other means. The phthalimide group could also act as an internal nucleophile or directing group in these transformations, leading to complex and interesting molecular architectures.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Products | Research Focus |

|---|---|---|

| N-O Bond Cleavage | N-hydroxyphthalimide, oxetane derivatives, phthalimide anion. | Development of selective reductive or oxidative cleavage methods and subsequent in-situ functionalization. |

| Oxetane Ring-Opening | Functionalized 1,3-diols, novel heterocyclic systems. | Exploration of nucleophilic, electrophilic, and radical-mediated ring-opening reactions; investigation of the role of the phthalimide group. |

| Photochemical Reactions | Cyclized products, addition products to unsaturated systems. | Investigation of intramolecular and intermolecular reactions following photochemical N-O bond cleavage. |

| Rearrangement Reactions | Novel isomeric structures. | Exploration of acid- or base-catalyzed rearrangements involving either the phthalimide or oxetane moiety. |

Expanding Utility in Emerging Chemical Disciplines and Technologies

The combination of the isoindoline-1,3-dione and oxetane moieties in a single molecule suggests a wide range of potential applications in various scientific and technological fields.

In medicinal chemistry, the isoindoline-1,3-dione core is a well-known pharmacophore present in a number of approved drugs. The oxetane ring is increasingly being incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. The oxetane moiety in this compound could serve as a bioisosteric replacement for other functional groups, potentially leading to new classes of therapeutic agents with improved pharmacological profiles. Future research should focus on the synthesis and biological evaluation of derivatives of this compound for various therapeutic targets.

In the field of materials science, isoindoline-1,3-dione derivatives have been investigated for their optical and electronic properties. The introduction of the oxetane ring could modulate these properties, leading to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for ring-opening polymerization of the oxetane moiety could also be explored for the synthesis of novel polymers with unique properties.

Furthermore, the unique reactivity of this compound could be harnessed in the development of novel chemical probes or labeling agents for biological research. The ability to undergo specific chemical transformations under controlled conditions could allow for its use in activity-based protein profiling or for the selective modification of biomolecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Oxetan-3-yloxy)isoindoline-1,3-dione derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical approach involves nucleophilic substitution or ring-opening reactions. For example, epoxide intermediates (e.g., 2-((S)-oxiran-2-yl)methyl derivatives) can react with amines or phenols under basic conditions to introduce substituents . Optimization includes adjusting solvents (e.g., THF or DMF), catalysts (e.g., pyridine for acid scavenging), and temperature (room temperature to reflux). Yields can vary significantly (26–37%) depending on steric and electronic effects of substituents .

Q. What spectroscopic techniques are most effective for characterizing isoindoline-1,3-dione derivatives?

- Methodological Answer :

- 1H/13C NMR : Key for confirming substituent connectivity. For example, protons adjacent to oxetane or trifluoromethoxy groups show distinct splitting patterns (e.g., δ 4.2–5.0 ppm for oxetane-O-CH2) .

- HRMS : Validates molecular weight and purity (>95%) .

- IR : Confirms carbonyl stretches (~1700–1750 cm⁻¹) .

Q. How do substituents like oxetane or trifluoromethyl groups influence physicochemical properties?

- Methodological Answer : Oxetane enhances solubility in polar solvents (e.g., DMSO) due to its strained ether ring, while trifluoromethyl groups increase lipophilicity (logP), improving membrane permeability. These effects are quantified via HPLC logD measurements or computational tools like MarvinSketch .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with diverse substituents (e.g., aryl, alkyl, heterocyclic) at the oxetane or isoindoline positions .

- Biological Assays : Test for target-specific activity (e.g., anti-acetylcholinesterase IC50 values using Ellman’s assay) .

- Data Analysis : Use regression models to correlate substituent properties (e.g., Hammett σ) with activity trends .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, temperature, cell lines).

- Metabolic Stability Testing : Assess if discrepancies arise from differential cytochrome P450 metabolism .

- Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY) to rule out isomerism .

Q. How can computational methods like molecular docking guide therapeutic design?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., 15-lipoxygenase-1 from PDB) and prepare for docking (e.g., protonation states via AutoDockTools).

- Docking Simulations : Use Glide or AutoDock Vina to predict binding modes of oxetane derivatives. Validate with MD simulations to assess stability .

Q. What catalytic systems enhance synthesis efficiency?

- Methodological Answer :

- Fe3O4 Nanoparticles : Enable solvent-free transamidation with >90% yield and magnetic recovery .

- Palladium Catalysts : Useful for coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) .

Q. How are pharmacokinetic properties assessed in vitro?

- Methodological Answer :

- Caco-2 Permeability : Models intestinal absorption; Papp >1×10⁻⁶ cm/s indicates high bioavailability.

- Microsomal Stability : Incubate compounds with liver microsomes; half-life >60 min suggests low clearance .

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.